
5-Bromo-1-(phenylsulfonyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1-(phenylsulfonyl)indoline” is a chemical compound with the molecular formula C14H10BrNO2S . It has a molecular weight of 336.20 g/mol . This compound is also known by several synonyms such as 5-bromo-1-phenylsulfonyl-1h-indole, 1-benzenesulfonyl-5-bromoindole, and 1-phenylsulfonyl-5-bromoindole .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-(phenylsulfonyl)indoline is 1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
5-Bromo-1-(phenylsulfonyl)indoline is a solid substance with a yellow appearance . It has a melting point range of 90 - 93 °C .
Scientific Research Applications
Antiproliferative and Cytotoxic Activity
5-Bromo-1-(phenylsulfonyl)indoline: has been synthesized and screened in vitro for its antiproliferative and cytotoxic effects against human cancer cell lines. The results showed that some analogues exhibited activity comparable to or better than cisplatin, a commonly used chemotherapy drug. Remarkably, these compounds demonstrated lower toxicity toward normal cells compared to cisplatin .
Antifungal Properties
Indole derivatives, including 5-Bromo-1-(phenylsulfonyl)indoline , possess antifungal activity. These compounds may play a role in plant defense mechanisms when cruciferous vegetables (such as broccoli and cabbage) are exposed to stressors like pathogens. Investigating their antifungal potential could lead to novel strategies for crop protection .
Antibacterial Effects
While the antibacterial activity of indole phytoalexins is moderate, it’s worth exploring whether 5-Bromo-1-(phenylsulfonyl)indoline exhibits specific antibacterial effects. Understanding its mechanism of action and potential targets could contribute to the development of new antimicrobial agents .
Antiprotozoal Activity
Indole derivatives have been investigated for their antiprotozoal properties. Researchers could explore whether 5-Bromo-1-(phenylsulfonyl)indoline shows promise against protozoan parasites, potentially aiding in the fight against diseases like malaria or leishmaniasis .
Cancer Chemoprevention
High consumption of cruciferous vegetables has been associated with reduced cancer risk in humans. Given its anticancer properties, 5-Bromo-1-(phenylsulfonyl)indoline might contribute to cancer chemoprevention. Further studies could elucidate its specific mechanisms and potential applications .
Aggregation Inhibition
Spirobrassinin, a related indole compound, has demonstrated an anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis. Investigating whether 5-Bromo-1-(phenylsulfonyl)indoline exhibits similar properties could provide insights into neurodegenerative diseases .
Safety and Hazards
5-Bromo-1-(phenylsulfonyl)indoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Future Directions
Future research could focus on the synthesis of new 5-bromo derivatives of indole and their potential applications . The increasing diversity of small molecule libraries is a major source for the discovery of new drug candidates . Some 5-bromosubstituted analogues of indole phytoalexins have shown promising antiproliferative/cytotoxic activity against human cancer cell lines .
Mechanism of Action
Target of Action
5-Bromo-1-(phenylsulfonyl)indoline is a derivative of indole, a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMGBMHSUAXNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(phenylsulfonyl)indoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)
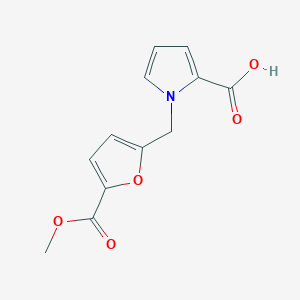
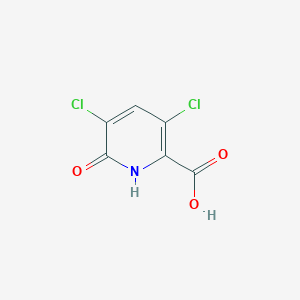
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
![Ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764555.png)

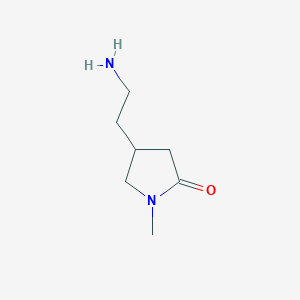
![methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2764561.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)
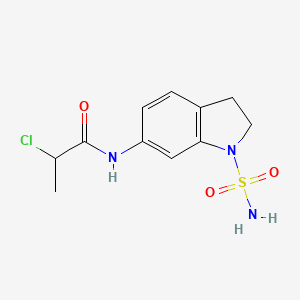
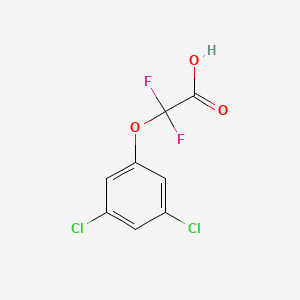
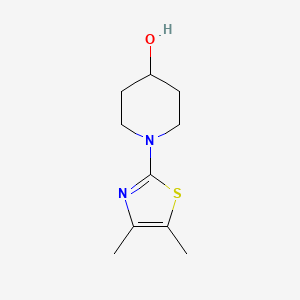
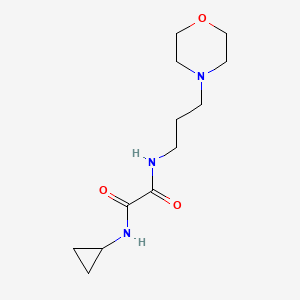
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2764568.png)